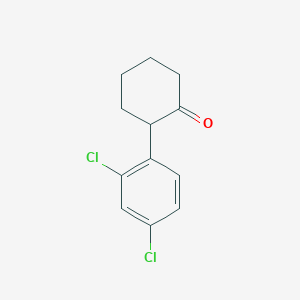

2-(2,4-Dichlorophenyl)cyclohexan-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

474656-29-6 |

|---|---|

Molecular Formula |

C12H12Cl2O |

Molecular Weight |

243.13 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)cyclohexan-1-one |

InChI |

InChI=1S/C12H12Cl2O/c13-8-5-6-9(11(14)7-8)10-3-1-2-4-12(10)15/h5-7,10H,1-4H2 |

InChI Key |

NCRXZXLHCJHOGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 2,4 Dichlorophenyl Cyclohexan 1 One

Strategic Assembly of the Cyclohexanone (B45756) Core

The formation of the 2-(2,4-Dichlorophenyl)cyclohexan-1-one framework can be approached through several strategic disconnections, primarily involving the formation of the crucial carbon-carbon bond between the cyclohexanone ring and the 2,4-dichlorophenyl moiety.

Condensation reactions are a cornerstone of carbonyl chemistry, providing a powerful means to form carbon-carbon bonds. The Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aromatic aldehyde, offers a direct route to an α,β-unsaturated ketone, which can be a key intermediate.

A plausible pathway to this compound via this method would involve the condensation of cyclohexanone with 2,4-dichlorobenzaldehyde. This reaction typically proceeds in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to generate the enolate of cyclohexanone, which then attacks the aldehyde. The resulting aldol (B89426) adduct readily dehydrates to form 2-(2,4-dichlorobenzylidene)cyclohexan-1-one. Subsequent selective reduction of the exocyclic double bond, for instance through catalytic hydrogenation using a palladium catalyst, would yield the target compound.

Table 1: Representative Catalytic Condensation and Reduction

| Step | Reactants | Catalyst/Reagent | Solvent | Product |

|---|---|---|---|---|

| 1. Condensation | Cyclohexanone, 2,4-Dichlorobenzaldehyde | NaOH or KOH | Ethanol/Water | 2-(2,4-Dichlorobenzylidene)cyclohexan-1-one |

| 2. Reduction | 2-(2,4-Dichlorobenzylidene)cyclohexan-1-one | H₂, Pd/C | Ethanol or Ethyl Acetate | This compound |

Direct alkylation of a pre-formed cyclohexanone ring is a highly effective strategy for introducing the 2,4-dichlorophenyl group. This approach relies on the generation of a cyclohexanone enolate, which then acts as a nucleophile. The choice of base is critical for controlling the regioselectivity of enolate formation. libretexts.org For a symmetrical ketone like cyclohexanone, this is not a concern.

The enolate can be formed using a strong base such as lithium diisopropylamide (LDA) and then reacted with a suitable electrophile, such as 2,4-dichlorobenzyl bromide. This SN2 reaction forges the desired C-C bond at the α-position. libretexts.org The alkylation of enolates is generally irreversible and proceeds under kinetic control. ubc.ca

An alternative is the Friedel-Crafts acylation, though less direct for this specific target. It would involve the acylation of 1,3-dichlorobenzene (B1664543) with a cyclohexene-derived acylating agent, followed by further transformations. However, direct alkylation of the cyclohexanone enolate is a more convergent approach.

Table 2: Directed Alkylation of Cyclohexanone

| Step | Substrate | Reagent 1 | Reagent 2 | Solvent | Product |

|---|---|---|---|---|---|

| 1. Enolate Formation | Cyclohexanone | Lithium diisopropylamide (LDA) | - | Tetrahydrofuran (THF) | Lithium cyclohexenolate |

| 2. Alkylation | Lithium cyclohexenolate | - | 2,4-Dichlorobenzyl bromide | Tetrahydrofuran (THF) | 2-(2,4-Dichlorobenzyl)cyclohexan-1-one* |

*Note: This product, 2-(2,4-Dichlorobenzyl)cyclohexan-1-one, is an isomer of the target compound. Achieving the direct phenyl-cyclohexanone bond via this method would require an aryl halide and a palladium-catalyzed α-arylation reaction, a more advanced variant of this pathway.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. nih.gov A potential MCR for the synthesis of a highly substituted this compound derivative could be envisioned through a Michael addition-initiated ring closure.

For instance, a one-pot reaction involving a 1,3-dicarbonyl compound, 2,4-dichlorobenzaldehyde, and a Michael acceptor could be designed. A base-promoted three-component reaction of an aldehyde, an active methylene (B1212753) compound, and a Michael acceptor can lead to highly functionalized cyclohexenone derivatives. researchgate.netresearchgate.net For the specific target, a variation of the Robinson annulation could be considered. The Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation. wikipedia.orgntu.edu.sg A strategy could involve the reaction of a β-keto ester with a chalcone-like precursor derived from 2,4-dichlorobenzaldehyde.

Stereoselective and Asymmetric Synthesis Approaches

Introducing chirality and controlling the stereochemistry at the C2 position of the cyclohexanone ring is a significant challenge in modern organic synthesis. nih.gov

The enantioselective synthesis of this compound can be achieved through several catalytic asymmetric methodologies. One prominent approach is the asymmetric Michael addition. A chiral organocatalyst, such as a proline-derived amine, can be used to catalyze the conjugate addition of a nucleophile to an α,β-unsaturated system, setting the stereocenter in the process.

Alternatively, transition metal-catalyzed asymmetric synthesis provides a powerful tool. For example, the asymmetric α-arylation of cyclohexanone using a chiral palladium or copper catalyst with a suitable chiral ligand could directly install the 2,4-dichlorophenyl group with high enantioselectivity. researchgate.net Another advanced method is the desymmetrization of prochiral cyclohexadienones using biocatalysis with ene-reductases, which can generate quaternary stereocenters with excellent enantioselectivity. nih.gov

Table 3: Conceptual Enantioselective Approaches

| Methodology | Key Components | Potential Catalyst Type | Stereochemical Outcome |

|---|---|---|---|

| Asymmetric α-Arylation | Cyclohexanone enolate, 1-bromo-2,4-dichlorobenzene (B72097) | Chiral Palladium-Phosphine Complex | Enantioenriched Product |

| Organocatalytic Michael Addition | Enamine from Cyclohexanone, 2,4-dichlorophenyl-substituted Michael acceptor | Chiral Secondary Amine (e.g., Proline) | Enantioenriched Michael Adduct |

When constructing a substituted cyclohexanone ring through annulation reactions, controlling the relative stereochemistry of newly formed stereocenters is crucial. Diastereoselective Michael-aldol domino reactions are powerful for rapidly assembling carbocyclic scaffolds with multiple stereocenters. nih.gov These reactions can produce polyfunctionalized cyclohexanones with high diastereoselectivity. beilstein-journals.orgnih.gov

For example, a base-catalyzed Michael-aldol domino reaction of a trisubstituted Michael acceptor with a β-keto ester nucleophile can yield cyclohexanone products with excellent diastereoselectivity. nih.gov The stereochemical outcome is often governed by Curtin-Hammett kinetics, where the diastereoselectivity arises from selective aldol cyclization of a rapidly equilibrating mixture of Michael adducts. nih.gov By carefully selecting the starting materials and reaction conditions, it is possible to favor the formation of one diastereomer over others.

Biocatalytic Transformations in the Synthesis of Substituted Cyclohexanones

The application of biocatalysis in the synthesis of pharmaceutically relevant intermediates has become an invaluable methodology. acs.org Enzymes can offer greener, more efficient routes by increasing atom economy and simplifying synthetic pathways. acs.org For the synthesis of chiral substituted cyclohexanones, biocatalysis provides a powerful alternative to conventional methods that may rely on chiral auxiliaries or expensive metal catalysts. acs.orgresearchgate.net

Enzymes, particularly oxidoreductases, are instrumental in the asymmetric synthesis and modification of cyclohexanone scaffolds. These enzymes catalyze the reduction of ketones to chiral alcohols or the oxidation/dehydrogenation of cyclohexanones to introduce unsaturation, often with exceptional stereoselectivity. researchgate.netnih.gov

Reductions: Ketoreductases (KREDs) and other carbonyl reductases are widely employed for the asymmetric reduction of prochiral ketones to form chiral secondary alcohols. rsc.orgnih.gov This transformation is critical for producing enantiomerically pure intermediates. The stereochemical outcome of the reduction is dependent on the specific enzyme used, allowing for the selective synthesis of either (R)- or (S)-alcohols. rsc.org For a substrate like this compound, a KRED could stereoselectively reduce the carbonyl group to yield a chiral cyclohexanol (B46403) derivative, a key intermediate for various pharmaceuticals. The process often requires a cofactor, such as NADH or NADPH, which is typically regenerated in situ using a co-substrate system like glucose/glucose dehydrogenase (GDH) or isopropanol. rsc.orgresearchgate.net

Oxidations and Dehydrogenations: In the reverse reaction, alcohol dehydrogenases can oxidize a racemic alcohol to a ketone in a process known as deracemization, often yielding a highly enantiomerically enriched alcohol. Furthermore, enzymes like cyclohexanone dehydrogenase (CDH) can perform regioselective α,β-desaturation of cyclohexanones to create cyclohexenones. nih.gov This enzymatic dehydrogenation introduces a C=C double bond, providing a handle for further functionalization. osti.govillinois.edu Ene reductases (EREDs), which typically reduce α,β-unsaturated compounds, have also been shown to catalyze the reverse dehydrogenation reaction under certain conditions, further expanding the biocatalytic toolkit. illinois.eduresearchgate.net

Table 1: Examples of Enzyme-Mediated Transformations on Cyclohexanone Derivatives

| Enzyme Class | Enzyme Example | Substrate | Transformation | Product | Key Finding |

| Ketoreductase (KRED) | Engineered KRED from Lactobacillus kefir | Oxcarbazepine | Asymmetric Reduction | (S)-Licarbazepine | >99% ee, >95% isolated yield at >100 g/L substrate loading. rsc.org |

| Carbonyl Reductase | CPCR2 from Candida parapsilosis | Methyl-substituted cyclohexanones | Asymmetric Reduction | Chiral Methyl-substituted cyclohexanols | Enzyme engineering improved activity towards bulky ketones. researchgate.net |

| Ene Reductase (ERED) | TOYE from Saccharomyces pastorianus | 3-Substituted cyclohexanones | Dehydrogenation & Cyclization | 6-Azabicyclo[3.2.1]octan-3-ones | Novel intramolecular β-C-H functionalization. osti.govillinois.edu |

| Cyclohexanone Dehydrogenase (CDH) | CDH from Alicycliphilus denitrificans | Cyclohexanone | α,β-Desaturation | 2-Cyclohexen-1-one | Provides selective access to unsaturated cyclic ketones. nih.gov |

Chemoenzymatic synthesis combines the high selectivity of biocatalytic steps with the versatility of traditional chemical reactions, creating efficient and novel routes to complex molecules. rjpbr.comnih.gov This approach is particularly powerful for constructing chiral intermediates that would be difficult to access through purely chemical or enzymatic methods alone. datapdf.comtaylorfrancis.com

A common strategy involves using an enzyme to set a key stereocenter, followed by chemical modifications to build the final molecular architecture. For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic ester-substituted cyclohexanol. The resulting enantiopure alcohol or ester can then be chemically converted to the desired target molecule. acs.org

Another powerful approach is the use of one-pot chemoenzymatic cascades. nih.gov For example, researchers have combined photocatalysis with an ene reductase (ERED) to synthesize bridged bicyclic nitrogen heterocycles from N-phenylglycines and cyclohexenones. osti.govresearchgate.net In a hypothetical application to this compound, one could envision an initial enzymatic resolution or asymmetric reduction to create a chiral alcohol. This intermediate could then undergo a series of chemical transformations, such as substitution or coupling reactions, to build the final complex structure. The combination of biocatalytic stereocontrol with robust chemical transformations allows for the efficient production of enantiomerically pure and structurally diverse cyclohexanone derivatives. acs.orgdatapdf.com

Table 2: Chemoenzymatic Strategies for Substituted Cyclohexanones

| Strategy | Biocatalytic Step | Enzyme(s) | Chemical Step(s) | Target Intermediate | Advantage |

| Asymmetric Synthesis | Asymmetric C=C reduction | Ene Reductase (ERED) | Hydrolysis, Esterification | Chiral aryloxyalkanoic acids | Access to either enantiomer by selecting the appropriate biocatalyst. researchgate.net |

| Kinetic Resolution | Transesterification of racemic alcohol | Lipase | Separation, further chemical modification | Enantiopure substituted cyclohexanol | Effective for separating enantiomers of chiral intermediates. acs.org |

| Reductive Amination | Asymmetric reductive amination of a ketone | Transaminase (ATA) or Amine Dehydrogenase (AmDH) | Coupling reactions, cyclizations | Chiral amines | Direct formation of chiral amine centers with high stereoselectivity. datapdf.comnih.gov |

| Tandem Catalysis | Enzymatic dehydrogenation | Ene Reductase (ERED) | Photocatalyzed radical addition | Bridged bicyclic compounds | One-pot synthesis streamlining complex transformations. osti.govresearchgate.net |

Elucidation of Reaction Mechanisms and Advanced Chemical Transformations Involving 2 2,4 Dichlorophenyl Cyclohexan 1 One

Mechanistic Investigations of Functional Group Interconversions

The functional groups present in 2-(2,4-dichlorophenyl)cyclohexan-1-one—the carbonyl group, the cyclohexyl skeleton, and the dichlorinated aromatic ring—offer multiple sites for chemical modification. Understanding the mechanisms of these transformations is crucial for predicting reaction outcomes and designing synthetic pathways.

The oxidation of the cyclohexanone (B45756) ring in this compound can lead to the formation of various products, primarily dicarboxylic acids. A common industrial process for the synthesis of adipic acid involves the oxidation of cyclohexanone, often in the presence of transition metal catalysts. mdpi.comnih.govnih.gov This process typically proceeds through the cleavage of a carbon-carbon bond adjacent to the carbonyl group.

The oxidation can be initiated by various oxidizing agents, including nitric acid, molecular oxygen (air), or peroxides. mdpi.comnih.gov When using molecular oxygen, the reaction is often catalyzed by transition metal salts, such as those of cobalt or manganese, and may involve radical intermediates. nih.gov The presence of N-hydroxyphthalimide (NHPI) has been shown to enhance the catalytic activity in such oxidations. nih.gov

Table 1: Oxidizing Agents for Cyclohexanone Moiety

| Oxidizing Agent | Catalyst | Typical Products |

|---|---|---|

| Nitric Acid | None | Dicarboxylic acids |

| Molecular Oxygen (Air) | Co(II), Mn(II) salts | Dicarboxylic acids |

| Hydrogen Peroxide | Dawson-type polyoxometalates | Adipic acid. researchgate.net |

It has been observed that a mixture of cyclohexane (B81311) and cyclohexanone can be oxidized more readily than either compound alone under certain conditions. nih.gov This is attributed to the higher reactivity of cyclohexanone, which forms peroxyl radicals that can then initiate the oxidation of the less reactive cyclohexane. nih.gov

The reduction of the carbonyl group in this compound yields the corresponding cyclohexanol (B46403) derivative. The stereochemical outcome of this reduction is of significant interest, as it can lead to the formation of diastereomers. The choice of reducing agent and reaction conditions plays a critical role in controlling the stereoselectivity.

Common reducing agents for ketones include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.net The stereochemistry of the reduction of substituted cyclohexanones is influenced by steric and electronic factors. For instance, the reduction of cis-2,6-dimethylcyclohexanone with NaBH₄ in methanol (B129727) has been shown to predominantly produce the axial alcohol, a result that challenges some existing models of cyclohexanone reduction. researchgate.net This highlights the subtle interplay of solvent effects and reagent structure in determining the stereochemical course of the reaction. researchgate.net

The stereochemical outcome can often be rationalized by considering the approach of the hydride reagent to the carbonyl carbon. Bulky reducing agents tend to attack from the less hindered face, leading to the formation of a specific stereoisomer.

Table 2: Common Reducing Agents and Stereochemical Considerations

| Reducing Agent | Solvent | General Stereochemical Preference | Factors Influencing Selectivity |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, 2-Propanol | Dependent on substrate and solvent. researchgate.net | Steric hindrance, solvent effects. researchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Generally less selective than NaBH₄ | Steric hindrance |

Dichlorophenyl Ring:

The dichlorophenyl ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms and the cyclohexanone substituent. masterorganicchemistry.com However, under forcing conditions, electrophilic substitution reactions such as nitration or sulfonation could potentially occur. The directing effect of the substituents would favor substitution at the positions ortho and para to the activating groups and meta to the deactivating groups. In this case, the chlorine atoms are ortho, para-directing but deactivating, while the cyclohexanone group is meta-directing and deactivating.

Nucleophilic aromatic substitution (SNA) on the dichlorophenyl ring is more plausible, especially if there are additional activating groups present on the ring. nih.govopenstax.org The reaction would involve the attack of a nucleophile on the aromatic ring, leading to the displacement of one of the chloride ions. openstax.org The presence of electron-withdrawing groups ortho and para to the leaving group facilitates this type of reaction. stackexchange.com

Cyclohexanone Skeleton:

The cyclohexanone skeleton can undergo substitution reactions at the α-carbon positions. These reactions typically proceed through the formation of an enolate intermediate under basic conditions or an enol under acidic conditions. The resulting enolate or enol can then react with electrophiles.

For instance, α-halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. Alkylation at the α-position can also be accomplished by treating the ketone with a base followed by an alkyl halide.

Pericyclic and Rearrangement Reactions in Dichlorophenylcyclohexanone Chemistry

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. dspmuranchi.ac.inmsu.edulibretexts.orgscribd.com Rearrangement reactions involve the migration of an atom or group within a molecule.

Diels-Alder Reaction:

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.orgencyclopedia.publibretexts.org The cyclohexanone moiety in this compound itself is not a typical diene or dienophile for a standard Diels-Alder reaction. However, it is conceivable that derivatives of this compound, for instance, by introducing a double bond in the cyclohexanone ring to form a cyclohexenone, could act as a dienophile. organic-chemistry.org Electron-withdrawing groups on the dienophile generally facilitate the reaction. organic-chemistry.org

Sigmatropic Rearrangements:

Sigmatropic rearrangements are concerted intramolecular reactions where a σ-bond migrates across a π-system. libretexts.orglibretexts.orguh.eduopenstax.org The classification [i,j] indicates that the bond migrates across 'i' atoms of one fragment and 'j' atoms of another. Common examples include the Cope and Claisen rearrangements. libretexts.orgopenstax.orgyoutube.com For this compound to participate in such reactions, it would likely need to be converted into a derivative containing the necessary π-system, for example, a 1,5-diene for a Cope rearrangement. libretexts.org

Baeyer-Villiger Oxidation:

The Baeyer-Villiger oxidation is a classic rearrangement reaction that converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid or peroxide as the oxidant. organic-chemistry.orgwikipedia.orgorganicchemistrytutor.comthermofisher.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.

The mechanism proceeds via the initial attack of the peroxyacid on the protonated carbonyl group, forming a Criegee intermediate. wikipedia.org This is followed by the migration of one of the adjacent carbon groups to the oxygen of the peroxide, with the more substituted group generally having a higher migratory aptitude. organic-chemistry.org For this compound, the migration of either the dichlorophenyl-substituted carbon or the methylene (B1212753) group of the cyclohexanone ring is possible. The regioselectivity of this migration would determine the structure of the resulting lactone. The stereochemistry at the migrating center is retained during the reaction. organicchemistrytutor.comthermofisher.com

Table 3: Migratory Aptitude in Baeyer-Villiger Oxidation

| Group | Migratory Aptitude |

|---|---|

| Tertiary alkyl | Highest |

| Cyclohexyl | High |

| Secondary alkyl | Moderate |

| Phenyl | Moderate |

| Primary alkyl | Low |

Pinacol Rearrangement:

The Pinacol rearrangement is the acid-catalyzed rearrangement of a 1,2-diol to a ketone or aldehyde. wikipedia.orgedu.krdmasterorganicchemistry.combyjus.comlibretexts.org This reaction is not directly applicable to this compound itself. However, if the ketone were to be converted into the corresponding 1,2-diol (a pinacol), for example, through a reductive coupling reaction, this diol could then undergo a Pinacol rearrangement.

The mechanism involves the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. masterorganicchemistry.combyjus.com A subsequent 1,2-migration of an adjacent group (alkyl or aryl) to the carbocation center leads to the formation of the rearranged product. edu.krd The group that can better stabilize the positive charge has a higher migratory aptitude.

Radical and Organometallic Reaction Pathways

The reactivity of this compound can be channeled through various pathways, including those involving highly reactive radical species and those mediated by organometallic complexes. These routes are fundamental to synthesizing more complex molecular architectures from this substrate.

Free-Radical Initiated Transformations

While ionic pathways often dominate the chemistry of ketones, free-radical initiated transformations of this compound provide alternative routes for functionalization. The generation of a radical at the α-carbon (C2) or other positions on the cyclohexyl ring can initiate a cascade of reactions.

One potential transformation is a radical-mediated cyclization, where a radical is generated elsewhere in a molecule tethered to the cyclohexanone, which then attacks the carbonyl or another part of the ring system. wikipedia.org More directly, the α-hydrogen at C2, adjacent to both the phenyl ring and the carbonyl group, is activated and can be abstracted under radical conditions. For instance, in reactions initiated by agents like AIBN (Azobisisobutyronitrile), a carbon-centered radical can be formed at C2. This intermediate could then be trapped by radical scavengers or participate in intermolecular additions. uchicago.eduprinceton.edu

Another relevant area is the Baeyer-Villiger oxidation, which, while typically considered a peroxy acid-mediated ionic reaction, has been shown under certain conditions with hydrogen peroxide to involve radical mechanisms, leading to the formation of lactones or dicarboxylic acids. nih.gov For this compound, such a process would likely lead to the formation of a substituted caprolactone (B156226) or adipic acid derivative, with the migratory aptitude of the C2 and C6 carbons being a key determinant of the product distribution.

Metal-Mediated and Catalyzed Coupling Reactions

Organometallic chemistry offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a prime substrate for such transformations. Palladium-catalyzed α-arylation of ketones is a cornerstone of modern organic synthesis and is directly applicable here. nih.gov In this process, the ketone is deprotonated to form an enolate, which then couples with an aryl halide in the presence of a palladium catalyst.

The general mechanism involves a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an aryl halide (Ar-X).

Transmetalation/Enolate Coordination: The ketone's enolate displaces a ligand on the Pd(II) complex.

Reductive Elimination: The aryl group and the enolate α-carbon are coupled, forming the C-C bond and regenerating the Pd(0) catalyst. nih.govberkeley.edu

For this compound, this could involve further arylation at the C6 position. By forming the enolate on the less substituted side of the carbonyl, a new aryl group could be introduced, leading to 2,6-disubstituted cyclohexanone derivatives. The choice of sterically hindered, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands is crucial for promoting the reductive elimination step and achieving high catalytic turnover. berkeley.edu

Below is a representative table of potential palladium-catalyzed cross-coupling reactions starting from a derivative of the title compound.

| Reactant 1 | Reactant 2 | Catalyst System | Potential Product |

| 6-bromo-2-(2,4-dichlorophenyl)cyclohexan-1-one | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(2,4-Dichlorophenyl)-6-phenylcyclohexan-1-one |

| This compound (as enolate) | 4-Iodotoluene | Pd₂(dba)₃, Xantphos, NaOt-Bu | 2-(2,4-Dichlorophenyl)-6-(4-tolyl)cyclohexan-1-one |

| 6-triflyloxy-2-(2,4-dichlorophenyl)cyclohex-1-ene | Trimethyl(vinyl)stannane | Pd(PPh₃)₄, LiCl | 2-(2,4-Dichlorophenyl)-6-vinylcyclohexan-1-one |

This table is illustrative of potential reactions based on established organometallic methodologies.

Kinetic and Thermodynamic Control in Reaction Mechanisms

Many reactions of this compound involve the formation of intermediates, such as enolates, where multiple regioisomers are possible. The distribution of products is often dictated by whether the reaction is under kinetic or thermodynamic control. udel.edumasterorganicchemistry.com

Rate-Determining Steps and Reaction Intermediates

The formation of enolates is a critical intermediate step in many reactions of ketones. For this compound, deprotonation can occur at either the C2 or C6 position, leading to two different regioisomeric enolates.

Kinetic Enolate: Formed by removing a proton from the less sterically hindered C6 position. This process is faster and is favored by using strong, bulky, non-nucleophilic bases (like Lithium diisopropylamide, LDA) at low temperatures (-78 °C). udel.edumasterorganicchemistry.com

Thermodynamic Enolate: Formed by removing the more sterically hindered but more acidic proton from the C2 position. This leads to a more substituted, and thus more stable, double bond in the enolate. Its formation is favored by using smaller, weaker bases (like NaOEt) at higher temperatures, which allows an equilibrium to be established. masterorganicchemistry.comic.ac.uk

The rate-determining step in many base-mediated reactions of this ketone is the initial deprotonation. The choice of reaction conditions directly influences which enolate intermediate is predominantly formed, thereby directing the outcome of subsequent alkylation or arylation reactions.

The table below summarizes the conditions for selective enolate formation.

| Control Type | Base | Temperature | Solvent | Predominant Intermediate |

| Kinetic | Lithium diisopropylamide (LDA) | -78 °C | Tetrahydrofuran (THF) | 2-(2,4-Dichlorophenyl)cyclohex-6-en-1-olate |

| Thermodynamic | Sodium Ethoxide (NaOEt) | 25 °C (Room Temp) | Ethanol (EtOH) | 2-(2,4-Dichlorophenyl)cyclohex-1-en-1-olate |

This data is based on established principles of kinetic and thermodynamic control in ketone enolization. udel.eduyoutube.com

Transition State Analysis and Stereoelectronic Effects

Stereoelectronic effects are orbital-based interactions that influence the geometry and reactivity of molecules and their transition states. wikipedia.orge-bookshelf.de In reactions involving this compound, these effects play a crucial role, particularly in nucleophilic additions to the carbonyl group and in the formation of enolates.

During a nucleophilic attack on the carbonyl carbon, the nucleophile can approach from the axial or equatorial face. The stability of the developing transition state is influenced by several factors, including:

Steric Hindrance: The bulky 2-(2,4-dichlorophenyl) group will likely prefer an equatorial position in the ground state conformation of the cyclohexanone ring. This conformation presents different steric environments for axial versus equatorial attack.

Orbital Overlap (Stereoelectronic Control): According to Cieplak's model and related theories, the transition state can be stabilized by electron donation from adjacent C-C or C-H sigma (σ) bonds into the newly forming sigma-antibonding (σ*) orbital of the nucleophile-carbonyl carbon bond. researchgate.net Axial attack is often favored electronically because the anti-periplanar axial C-H bonds at C2 and C6 can provide better orbital overlap and stabilization of the transition state. researchgate.netbaranlab.org

The presence of the electron-withdrawing dichlorophenyl group at C2 significantly influences the electronic environment. It can affect the energy of the relevant molecular orbitals, potentially altering the balance between steric repulsion and stabilizing stereoelectronic interactions. wikipedia.org For example, the σ*(C-C) orbital involving the aryl substituent will be lower in energy, potentially participating in hyperconjugative interactions that stabilize certain conformations or transition states. wikipedia.org

Ultimately, the stereochemical outcome of reactions on the cyclohexanone ring is a delicate balance between minimizing steric strain and maximizing stabilizing orbital interactions in the transition state.

Systematic Derivatization and Further Functionalization Strategies for 2 2,4 Dichlorophenyl Cyclohexan 1 One

Formation of Imine, Oxime, and Hydrazone Derivatives

The carbonyl group of 2-(2,4-dichlorophenyl)cyclohexan-1-one is a prime site for nucleophilic attack, readily undergoing condensation reactions with primary amines and their derivatives to yield a variety of C=N bonded compounds. These reactions are fundamental in medicinal chemistry and materials science for generating libraries of structurally diverse molecules.

The reaction with primary amines under mildly acidic conditions or with dehydrating agents typically affords the corresponding imines , also known as Schiff bases. libretexts.org The acid catalyst serves to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the subsequent elimination of water. libretexts.org

Similarly, condensation with hydroxylamine (NH₂OH) results in the formation of oximes . This reaction is often carried out in the presence of a weak base to neutralize the acid released during the reaction. askfilo.com The resulting oxime functionality can exist as E/Z isomers and serves as a precursor for further transformations, such as the Beckmann rearrangement.

Treatment of the ketone with hydrazine (B178648) (H₂N-NH₂) or its substituted derivatives (e.g., phenylhydrazine) yields hydrazones . pearson.com These reactions are typically performed under weakly acidic conditions to facilitate the initial nucleophilic addition and subsequent dehydration. pearson.com Hydrazones are stable compounds and are key intermediates in reactions like the Wolff-Kishner reduction, which converts the carbonyl group into a methylene (B1212753) group. wikipedia.orglumenlearning.com

Below is a table summarizing these derivatization reactions:

| Derivative | Reagent | General Reaction Conditions | Product Structure (General) |

| Imine | Primary Amine (R-NH₂) | Mildly acidic (e.g., acetic acid), dehydrating agent | |

| Oxime | Hydroxylamine (NH₂OH) | Mild base (e.g., sodium acetate) in a suitable solvent like ethanol | |

| Hydrazone | Hydrazine or substituted hydrazine (R-NHNH₂) | Weakly acidic conditions (e.g., acetic acid) |

Note: The 'R' group in the product structures corresponds to the substituent on the amine or hydrazine reagent.

Construction of Heterocyclic Ring Systems from this compound Precursors

The versatile reactivity of this compound makes it an excellent precursor for the synthesis of various heterocyclic ring systems, which are prevalent in pharmacologically active compounds.

A notable example is the Gewald reaction , a multicomponent reaction that yields highly substituted 2-aminothiophenes . google.combu.edu.egasianpubs.org This one-pot synthesis involves the condensation of the ketone with an α-cyanoester (or another activated nitrile, such as malononitrile) and elemental sulfur in the presence of a base. google.combu.edu.egasianpubs.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization. google.com

Furthermore, the cyclohexanone (B45756) moiety can be utilized in the synthesis of quinolines , a class of nitrogen-containing heterocycles with a broad range of biological activities. The Friedländer annulation is a classical method for quinoline (B57606) synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netnih.gov In the context of this compound, it can serve as the methylene-containing component in reactions with 2-aminobenzaldehydes or related compounds.

The synthesis of other important heterocyclic systems such as pyrimidines , quinazolines , and benzodiazepines can also be envisaged from derivatives of this compound. For instance, pyrimidines can be formed by the condensation of a 1,3-dicarbonyl compound (which could be derived from the starting ketone) with an amidine. bu.edu.egmdpi.com Quinazolines can be synthesized from anthranilic acid derivatives, asianpubs.orgnih.govnih.govorganic-chemistry.orgekb.eg and benzodiazepines are often prepared from 2-aminobenzophenones and amino acids, a scaffold that could potentially be accessed from the title compound. google.comnih.govresearchgate.netrsc.org

The following table outlines some of the heterocyclic systems that can be constructed:

| Heterocyclic System | Key Synthetic Strategy | Reactants with this compound or its derivative |

| 2-Aminothiophene | Gewald Reaction | Activated nitrile (e.g., malononitrile), elemental sulfur, base |

| Quinoline | Friedländer Annulation | 2-Aminoaryl aldehyde or ketone |

| Pyrimidine | Condensation Reaction | Amidine, after conversion of the ketone to a 1,3-dicarbonyl derivative |

| Quinazoline | Condensation/Cyclization | Anthranilic acid derivatives |

| Benzodiazepine | Condensation/Cyclization | o-Phenylenediamines or 2-aminobenzophenone (B122507) derivatives |

Selective Modification of the Dichlorophenyl Substituent

The 2,4-dichlorophenyl ring of the title compound offers opportunities for further functionalization through reactions that selectively target the carbon-chlorine bonds or the aromatic ring itself. These modifications can be used to introduce new functional groups, modulate the electronic properties of the molecule, or build more complex structures.

Palladium-catalyzed cross-coupling reactions are powerful tools for the selective modification of aryl halides. The Suzuki-Miyaura coupling , for instance, allows for the reaction of an aryl halide with an organoboron compound to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netharvard.edu By carefully selecting the reaction conditions and catalyst, it may be possible to selectively couple at either the C2 or C4 position of the dichlorophenyl ring.

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgorganic-chemistry.orgwikipedia.orgbeilstein-journals.orgyoutube.com This reaction provides a direct route to arylamines, which are valuable intermediates in the synthesis of many pharmaceuticals.

Nucleophilic aromatic substitution (SNAr) is another potential strategy for modifying the dichlorophenyl ring. mdpi.comekb.egrsc.orgresearchgate.netresearchgate.net Although aryl chlorides are generally less reactive than aryl fluorides in SNAr reactions, the presence of two electron-withdrawing chlorine atoms may sufficiently activate the ring for substitution by strong nucleophiles under certain conditions.

The feasibility and regioselectivity of these reactions would depend on the specific reaction conditions and the electronic and steric environment of the dichlorophenyl ring, which may be influenced by derivatization at the cyclohexanone moiety.

Orthogonal Protecting Group Strategies in Multi-Step Synthesis

In the context of a multi-step synthesis involving this compound and its derivatives, the use of orthogonal protecting groups is a crucial strategy for achieving chemoselectivity. organic-chemistry.orgorganic-chemistry.orglibretexts.orglkouniv.ac.ingrowingscience.com This approach allows for the selective deprotection of one functional group in the presence of others by using specific and non-interfering reaction conditions. lkouniv.ac.in

For example, if a synthetic route requires the modification of the dichlorophenyl ring while a sensitive functional group is present on a derivative of the cyclohexanone ring, the latter can be protected. An alcohol functionality, for instance, could be protected as a silyl (B83357) ether (e.g., TBDMS), which is stable to many reaction conditions but can be selectively removed with a fluoride (B91410) source. If another part of the molecule contains an amine, it could be protected with a Boc group, which is stable to the conditions used for silyl ether cleavage but is readily removed with acid.

The strategic implementation of orthogonal protecting groups enables the sequential and controlled functionalization of different parts of the molecule, which is essential for the efficient synthesis of complex target structures. organic-chemistry.orglibretexts.orggrowingscience.com The choice of protecting groups must be carefully planned based on the stability of each group to the various reaction conditions that will be employed throughout the synthetic sequence.

Advanced Analytical Characterization Methodologies in Academic Research

X-ray Crystallography and Solid-State Characterization

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal, providing insights into close contacts and the nature of interactions with neighboring molecules.

For a molecule like 2-(2,4-Dichlorophenyl)cyclohexan-1-one, Hirshfeld surface analysis would be instrumental in understanding the influence of the dichlorophenyl and cyclohexanone (B45756) moieties on the crystal packing. While no specific study exists for this compound, research on other molecules containing a 2,4-dichlorophenyl group provides a valuable framework for the types of interactions that could be anticipated.

Similarly, an analysis of (Z)-2-amino-4-(2,6-dichlorophenyl)-5-(1-hydroxyethylidene)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile highlighted the prevalence of H···H (33.1%), C···H/H···C (22.5%), and Cl···H/H···Cl (14.1%) interactions. nih.gov These examples underscore the importance of hydrogen bonding and van der Waals forces in the crystal packing of molecules containing a dichlorophenyl group. nih.govresearchgate.net

For this compound, a similar distribution of intermolecular contacts would be expected. The presence of the chlorine atoms suggests that halogen bonding and Cl···H interactions could play a crucial role in the supramolecular assembly. The carbonyl group of the cyclohexanone ring would likely participate in C=O···H or other weak hydrogen bonds. A hypothetical breakdown of the contributions of various intermolecular contacts for this compound, based on related structures, is presented in the table below.

| Intermolecular Contact | Hypothetical Percentage Contribution |

| H···H | ~25-35% |

| H···Cl/Cl···H | ~15-25% |

| C···H/H···C | ~10-20% |

| O···H/H···O | ~5-15% |

| C···C | ~5-10% |

| Other (e.g., C···O, Cl···Cl) | <5% |

Chromatographic and Electrophoretic Separation Sciences

Chromatographic techniques are indispensable for the separation, purification, and analysis of chemical compounds. For a chiral molecule such as this compound, chiral chromatography is essential for resolving its enantiomers, while preparative chromatography is key to obtaining pure samples.

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a stereocenter at the 2-position of the cyclohexanone ring means that this compound can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. phenomenex.comphenomenex.com

The separation of enantiomers on a chiral stationary phase (CSP) is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. irb.hr For ketones, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. phenomenex.comirb.hr For instance, immobilized cellulose tris(3,5-dichlorophenylcarbamate) has been used for the chiral separation of various pharmaceuticals. nih.gov

In a typical analytical approach, a racemic standard of this compound would be injected onto a chiral column to develop a separation method. The mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol, would be optimized to achieve baseline resolution of the two enantiomeric peaks. The enantiomeric excess of a non-racemic sample is then calculated from the peak areas of the two enantiomers in the chromatogram.

The table below outlines a hypothetical set of parameters for the chiral HPLC analysis of this compound.

| Parameter | Condition |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Preparative Chromatography for Isolation and Purification

Preparative chromatography is a technique used to separate and purify larger quantities of a compound from a mixture, such as after a chemical synthesis. shimadzu.com The principles are the same as analytical chromatography, but it utilizes larger columns and higher flow rates to handle greater sample loads.

For the isolation and purification of this compound, a multi-step strategy would typically be employed. Initially, a crude reaction mixture might be subjected to flash chromatography or medium pressure liquid chromatography (MPLC) for a preliminary purification. semanticscholar.org This would be followed by preparative HPLC for the final purification to achieve high purity.

The development of a preparative HPLC method often begins with an analytical scale separation to determine the optimal stationary and mobile phases. lcms.cz For a substituted cyclohexanone, a reversed-phase C18 column could be a suitable choice. sielc.comsielc.com The method would then be scaled up to a preparative column, adjusting the flow rate and injection volume accordingly.

A general workflow for the preparative purification of this compound is outlined below.

| Step | Description |

| 1. Method Development | An analytical HPLC method is developed on a C18 column to achieve good separation of the target compound from impurities. |

| 2. Scale-Up | The analytical method is scaled up to a preparative HPLC system with a larger C18 column. The flow rate and injection volume are increased proportionally. |

| 3. Fraction Collection | The eluent is monitored by a UV detector, and the fraction containing the pure this compound is collected. |

| 4. Purity Analysis | The collected fraction is analyzed by analytical HPLC to confirm its purity. |

| 5. Solvent Removal | The solvent is removed from the pure fraction, typically by rotary evaporation, to yield the purified compound. |

Solid-Phase Analytical Derivatization Techniques

Solid-phase analytical derivatization is a sample preparation technique that combines extraction and derivatization into a single step. This approach is often used to improve the analytical properties of a compound, such as its volatility, thermal stability, or detectability for techniques like gas chromatography (GC).

For a ketone like this compound, derivatization of the carbonyl group can enhance its performance in GC analysis. A common derivatizing agent for ketones is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group to form a stable oxime derivative. This derivative is highly responsive to electron capture detection (ECD), leading to very low detection limits. nih.gov

Solid-phase microextraction (SPME) is a technique that can be coupled with on-fiber derivatization. In this approach, an SPME fiber coated with a suitable stationary phase is exposed to the sample (either in the headspace or directly in a liquid sample). nih.gov The analyte adsorbs onto the fiber, where it can then react with a derivatizing agent that has been previously loaded onto the fiber or is present in the sample matrix. The derivatized analyte is then thermally desorbed from the fiber in the hot GC inlet for analysis.

A potential SPME-GC-ECD method for the analysis of this compound following derivatization with PFBHA is summarized in the table below.

| Step | Description |

| 1. Fiber Preparation | A polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber is conditioned and then exposed to a PFBHA solution. |

| 2. Sample Extraction | The PFBHA-loaded fiber is exposed to the headspace of a sample containing this compound. |

| 3. On-Fiber Derivatization | The analyte reacts with the PFBHA on the fiber to form the corresponding oxime derivative. |

| 4. GC Analysis | The fiber is inserted into the hot GC inlet, where the derivative is thermally desorbed and analyzed by GC-ECD. |

This technique offers the advantages of being solvent-free, rapid, and highly sensitive for the trace analysis of ketones in various matrices. auroraprosci.comepa.gov

Theoretical and Computational Investigations of 2 2,4 Dichlorophenyl Cyclohexan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These in silico methods allow for the prediction of molecular structure, stability, and reactivity without the need for empirical measurement. For a molecule like 2-(2,4-Dichlorophenyl)cyclohexan-1-one, such studies would provide invaluable insight into its behavior.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. researchgate.net A typical investigation would begin by optimizing the molecule's geometry to find its most stable three-dimensional structure, corresponding to the lowest energy state on the potential energy surface. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G++(d,p), which provides a good balance between accuracy and computational cost. researchgate.net

Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation serves two purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it predicts the molecule's infrared (IR) spectrum. researchgate.net The calculated frequencies correspond to specific vibrational modes, such as the characteristic stretching of the carbonyl (C=O) group and the C-Cl bonds. These theoretical frequencies can be compared to experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy to validate the computational model. researchgate.net

Table 1: Representative Data from a Hypothetical DFT Geometry Optimization (Note: This table is illustrative of expected results; no published data is available for this specific compound.)

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311G++) |

| Bond Length (Å) | C=O | ~1.21 Å |

| C-Cl (ortho) | ~1.74 Å | |

| C-Cl (para) | ~1.73 Å | |

| Bond Angle (°) | C-C-C (carbonyl) | ~117° |

| Dihedral Angle (°) | Phenyl-Cyclohexanone | Varies with conformer |

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Analysis) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. wikipedia.orgpharmacy180.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. wikipedia.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. wikipedia.org A large gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.orgschrodinger.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. wikipedia.org Analysis of the spatial distribution of these orbitals would reveal where the molecule is most likely to donate or accept electrons in a chemical reaction. For this compound, the HOMO would likely be distributed across the dichlorophenyl ring, while the LUMO would be concentrated around the electron-withdrawing carbonyl group.

Table 2: Representative Data from a Hypothetical FMO Analysis (Note: This table is illustrative of expected results; no published data is available for this specific compound.)

| Parameter | Energy Value (eV) |

| EHOMO | Value |

| ELUMO | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. dergipark.org.tr The MEP map illustrates the electrostatic potential on the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. dergipark.org.tr

For this compound, the MEP surface would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity. Negative potential would also be associated with the chlorine atoms. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the cyclohexanone (B45756) ring. This analysis helps identify sites for intermolecular interactions, such as hydrogen bonding. dergipark.org.tr

Theoretical Studies of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can accurately predict spectroscopic parameters. As mentioned, vibrational analysis yields theoretical IR frequencies. researchgate.net Additionally, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net

These theoretical spectra are invaluable for interpreting and assigning experimental data. By comparing the calculated chemical shifts and vibrational frequencies with those obtained from laboratory spectrometers, researchers can confirm the molecular structure. researchgate.netresearchgate.net Discrepancies between theoretical and experimental values can often be explained by solvent effects or intermolecular interactions present in the experimental sample but not accounted for in the gas-phase theoretical calculation.

Table 3: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data (Note: This table is illustrative of expected results; no published data is available for this specific compound.)

| Spectrum | Parameter | Theoretical Value | Experimental Value |

| IR | C=O Stretch (cm⁻¹) | Value | Value |

| ¹³C NMR | C=O Shift (ppm) | Value | Value |

| ¹H NMR | Methine H (α-carbon) (ppm) | Value | Value |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic structure of a single, static molecule, molecular modeling and dynamics simulations explore the molecule's physical movement and conformational landscape.

Conformational Analysis and Energy Minima Identification

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. researchgate.net For this compound, this analysis is particularly important for understanding the orientation of the bulky 2,4-dichlorophenyl substituent relative to the cyclohexanone ring.

The cyclohexanone ring itself exists predominantly in a chair conformation. nih.gov The substituent at the C2 position can be in either an axial or an equatorial position. These two primary conformers (axial vs. equatorial) would have different energies due to varying degrees of steric strain. researchgate.net A computational conformational search would involve rotating the bonds connecting the two rings and calculating the potential energy of each resulting structure. This process identifies all stable conformers (local energy minima) and determines the most stable structure (the global energy minimum). The results would typically show that the conformer with the bulky dichlorophenyl group in the equatorial position is significantly more stable, as this arrangement minimizes unfavorable steric interactions. researchgate.net

Table 4: Hypothetical Relative Energies of Conformers (Note: This table is illustrative of expected results; no published data is available for this specific compound.)

| Conformer | Dihedral Angle (C1-C2-C1'-C2') | Relative Energy (kcal/mol) |

| Global Minimum (Equatorial) | Value | 0.00 |

| Local Minimum (Axial) | Value | > 0 |

| Other Rotamers | Value | > 0 |

Reaction Path Dynamics and Transition State Barrier Calculations

The study of reaction mechanisms at a molecular level is greatly enhanced by computational chemistry, which provides insights into the energetic and geometric changes that occur as reactants are converted into products. For a molecule such as this compound, understanding its reactivity involves mapping the potential energy surface (PES) for a given reaction. This map is crucial for identifying the most likely pathway a reaction will follow.

Reaction path dynamics simulations trace the trajectory of atoms from the reactant state, through a transition state, to the product state. The transition state is a critical point on this path; it represents a first-order saddle point on the PES, being a maximum along the reaction coordinate and a minimum in all other degrees of freedom. ucsb.edu The energy difference between the reactants and the transition state is known as the activation energy or transition state barrier, which is a key determinant of the reaction rate.

Computational methods, particularly density functional theory (DFT), are frequently employed to calculate these parameters. mdpi.com For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group, calculations would be set up to locate the geometry of the transition state. This involves optimization algorithms that search for a structure with one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. youtube.com

For instance, in the reduction of substituted cyclohexanones, DFT calculations have been used to optimize the structures of transition states for axial and equatorial attacks by a reducing agent. researchgate.net These calculations reveal how the substituents on the cyclohexane (B81311) ring influence the energy of the transition states and, consequently, the stereoselectivity of the reaction. In the case of this compound, the bulky and electron-withdrawing dichlorophenyl group at the C2 position would be expected to exert significant steric and electronic effects on the transition state geometry and energy.

A hypothetical reaction, the addition of a generic nucleophile (Nu-), can be considered to illustrate the kind of data that would be generated. The reaction would proceed through a transition state where the Nu-C bond is partially formed, and the carbonyl C=O bond is partially broken.

Table 1: Hypothetical Calculated Energy Barriers for Nucleophilic Addition to this compound

| Approach of Nucleophile | Transition State Geometry (Selected Parameters) | Activation Energy (kcal/mol) |

| Axial Attack | Nu-C distance: ~2.2 Å, O-C-Nu angle: ~105° | 22.5 |

| Equatorial Attack | Nu-C distance: ~2.3 Å, O-C-Nu angle: ~108° | 18.9 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of transition state barrier calculations.

The results of such calculations provide a quantitative basis for predicting reaction outcomes. For example, a lower activation energy for equatorial attack would suggest that the corresponding product is formed more rapidly. Furthermore, analysis of the transition state structure can reveal key interactions, such as hydrogen bonding or steric clashes, that control the reaction's feasibility and selectivity. e3s-conferences.org

Molecular Mechanics and Molecular Dynamics for Conformational Ensemble Generation

The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations that interconvert. The biological activity and chemical reactivity of a molecule are often dependent on the populations of these conformers. For a flexible molecule like this compound, which contains a cyclohexane ring and a rotatable bond connecting the phenyl group, a thorough exploration of its conformational space is essential.

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its geometry. capes.gov.br It is particularly well-suited for conformational analysis due to its computational efficiency, allowing for the rapid calculation of energies for a large number of conformations. Conformational search algorithms, often based on molecular mechanics force fields, systematically or randomly vary dihedral angles to generate a wide range of possible structures. cwu.edu

For this compound, the primary sources of conformational isomerism are the ring puckering of the cyclohexane moiety and the rotation around the C-C bond connecting the phenyl ring to the cyclohexane ring. The cyclohexane ring can adopt several conformations, with the chair form being the most stable, followed by twist-boat and boat forms. The 2,4-dichlorophenyl group can be in either an axial or an equatorial position relative to the cyclohexane ring.

Molecular dynamics (MD) simulations provide a more dynamic picture of conformational behavior. researchgate.net In an MD simulation, the motion of atoms in a molecule is simulated over time by solving Newton's equations of motion. mdpi.com This allows for the exploration of the conformational landscape and the study of the transitions between different conformational states. By simulating the molecule in a solvent, such as water or cyclohexane, the influence of the environment on conformational preferences can also be investigated. capes.gov.br

The result of a conformational analysis is an ensemble of low-energy conformers and their relative populations, which can be calculated from their energies using the Boltzmann distribution.

Table 2: Hypothetical Relative Energies of Conformers of this compound

| Cyclohexane Ring Conformation | Dichlorophenyl Group Position | Dihedral Angle (C1-C2-C_aryl-C_aryl) | Relative Energy (kcal/mol) |

| Chair | Equatorial | 60° | 0.00 |

| Chair | Equatorial | 120° | 1.25 |

| Chair | Axial | 75° | 3.50 |

| Twist-Boat | Equatorial | 45° | 5.80 |

Note: The data in this table is hypothetical and for illustrative purposes. The relative energies are calculated with respect to the most stable conformer.

This data would indicate that the chair conformation with the dichlorophenyl group in the equatorial position is the most stable, which is generally expected for substituted cyclohexanes to minimize steric strain. The various rotational positions of the phenyl ring would also have distinct energy levels. Understanding the conformational ensemble is crucial for predicting how the molecule might interact with biological targets or how it will behave in a chemical reaction.

Significance of 2 2,4 Dichlorophenyl Cyclohexan 1 One As a Versatile Synthetic Intermediate

Precursor to Nitrogen-Containing Heterocycles

The reactivity of the ketone and the adjacent alpha-carbon in 2-(2,4-Dichlorophenyl)cyclohexan-1-one makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles. nih.gov These structures are central to the development of new therapeutic agents. More than 85% of all biologically active compounds feature a heterocyclic component, with nitrogen heterocycles being particularly prominent. researchgate.net

The carbonyl group can undergo condensation reactions with nitrogen-based nucleophiles like hydrazines, hydroxylamines, or ureas to form heterocyclic rings such as pyridazines, oxazines, and pyrimidines. Furthermore, the α-aryl ketone functionality is a classic starting point for well-established reactions that generate fused heterocyclic systems. For instance, reactions analogous to the Fischer indole (B1671886) synthesis or the Friedländer annulation could potentially be used to construct indole or quinoline (B57606) scaffolds fused to the cyclohexyl ring.

The 2,4-dichlorophenyl group is a key structural element in many azole-based antifungal drugs, such as ketoconazole (B1673606) and itraconazole, which contain imidazole (B134444) and triazole rings, respectively. google.commanusaktteva.comgoogle.com The synthesis of these complex drugs relies on intermediates that possess this dichlorinated phenyl moiety. ksiec.or.krchemicalbook.com Consequently, this compound represents a strategic starting material for developing novel heterocyclic compounds with potential therapeutic applications.

Table 1: Potential Heterocyclic Systems from this compound

| Reagent Class | Resulting Heterocycle | Significance |

|---|---|---|

| Hydrazines | Pyridazines / Indazoles | Core structures in pharmaceuticals |

| Amidines | Pyrimidines | Found in nucleic acids and drugs |

| Hydroxylamine | Isoxazoles | Biologically active scaffolds |

Building Block for Polycyclic and Spiro Systems

The cyclohexanone (B45756) framework of this compound is a versatile platform for constructing more elaborate polycyclic and spirocyclic systems. Polycyclic compounds, which contain multiple fused rings, and spirocycles, which have two rings connected through a single shared atom, are important structural motifs in natural products and medicinal chemistry. mdpi.com

Ring-forming reactions, such as the Robinson annulation, can be employed to build an additional ring onto the existing cyclohexanone core, leading to polycyclic systems like substituted octahydronaphthalenes. The carbonyl group itself is a key functional handle for creating spirocycles. For example, reaction with a di-nucleophile, such as a diol or dithiol, can form a spirocyclic ketal. A key step in the synthesis of certain spiro compounds involves the cyclization of an intermediate derived from a cyclohexane-1,3-dione, highlighting the utility of the cyclohexanone core in such transformations. nih.gov These synthetic strategies allow for the precise arrangement of atoms in three-dimensional space, which is crucial for designing molecules that can interact specifically with biological targets.

Table 2: Synthetic Routes to Polycyclic and Spiro Systems

| Reaction Type | Intermediate / Reagent | Resulting System |

|---|---|---|

| Robinson Annulation | Methyl vinyl ketone | Fused bicyclic system |

| Ketalization | Ethane-1,2-diol | Spiro-dioxolane |

| Parham Cyclization | Aryllithium species | Fused polycyclic framework nih.gov |

Utilization in the Synthesis of Agrochemical Research Targets

The 2,4-dichlorophenyl moiety is a well-established pharmacophore in the agrochemical industry, found in herbicides and fungicides. stanford.edu Its presence in this compound makes this compound a highly relevant intermediate for the discovery of new crop protection agents. researchgate.net The controlled release of agrochemicals, sometimes from nanohybrid materials containing derivatives like 4-(2,4-dichlorophenoxy)butyrate, is an area of active research to improve efficiency and reduce environmental impact. researchgate.net

A prominent example is the systemic fungicide hexaconazole (B1673136), which is chemically named 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol. nih.gov This molecule features the same 2,4-dichlorophenyl group attached to a carbon bearing a hydroxyl group. A ketone, such as this compound, is a direct and logical precursor to such tertiary alcohols. The synthesis can be achieved through the addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the carbonyl group.

Furthermore, synthetic routes for chiral hexaconazole have been developed that start from 1-(2,4-dichlorophenyl)-1-pentanone, a related ketone. google.comgoogle.com These routes involve steps like epoxidation and subsequent ring-opening with 1,2,4-triazole. This demonstrates that ketone intermediates containing the 2,4-dichlorophenyl group are pivotal in the synthesis of modern, effective fungicides. researchgate.net Therefore, this compound serves as a valuable template for creating new agrochemical candidates with potentially improved properties.

Table 3: Agrochemical Derivatives via Ketone Modification

| Reaction | Reagent | Resulting Functional Group | Target Agrochemical Class |

|---|---|---|---|

| Grignard Reaction | Alkyl magnesium bromide | Tertiary Alcohol | Azole Fungicides |

| Reduction | Sodium borohydride (B1222165) | Secondary Alcohol | Fungicide/Herbicide Precursors |

| Wittig Reaction | Phosphonium ylide | Alkene | Intermediates for further functionalization |

Foundation for Complex Organic Molecule Construction

Organic building blocks are fundamental units used for the bottom-up assembly of complex molecular architectures. beilstein-journals.org this compound exemplifies such a building block, offering multiple reaction sites that can be addressed in a controlled manner to build intricate molecules. nih.gov Its utility stems from the combination of three key features: the electrophilic carbonyl carbon, the nucleophilic α-carbon (via its enolate), and the electronically significant 2,4-dichlorophenyl group.

The synthesis of complex natural products and pharmaceuticals often relies on a strategy of connecting smaller, functionalized building blocks. portico.org The development of efficient synthetic routes for antifungal agents like itraconazole, for instance, involves the convergent synthesis of two large intermediates which are then joined together. ksiec.or.kr One of these key intermediates is a triazole compound derived from a 2,4-dichlorophenyl precursor. google.com

This strategy highlights the importance of having access to versatile starting materials like this compound. It can be elaborated first through reactions on the cyclohexanone ring, and then the resulting complex intermediate can be coupled with other building blocks to rapidly assemble a sophisticated final target molecule. This modular approach is a cornerstone of modern organic synthesis, enabling the creation of novel compounds for materials science and medicine.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data regarding the application of green chemistry principles directly to the synthesis and transformations of the compound This compound .

While the principles outlined in the request—such as atom economy, use of benign solvents, sustainable catalysis, and energy-efficient methodologies—are widely applied in modern organic synthesis, specific research studies, detailed findings, and data tables for this particular molecule are not present in the accessible literature.

General green chemistry approaches have been documented for the synthesis of related structures like aryl cyclohexanones and other cyclic ketones. These include:

Organocatalytic methods for preparing enantiomerically enriched α-arylcyclohexenones.

Microwave and ultrasonic-assisted synthesis to accelerate reactions and improve yields for various ketone derivatives.

The use of environmentally benign solvents and catalysts in the production of cyclohexanone itself.

However, without direct research on this compound, creating a scientifically accurate and detailed article that strictly adheres to the requested outline is not possible. Generating content for each specific subsection would require speculation and extrapolation from other chemical systems, which would not meet the required standards of accuracy and focus on the sole subject compound.

Therefore, the requested article cannot be generated at this time due to the lack of specific research data for "this compound" within the context of the specified green chemistry principles.

Application of Green Chemistry Principles in the Synthesis and Transformations of 2 2,4 Dichlorophenyl Cyclohexan 1 One

Minimization of Derivative Use and Protection-Deprotection Steps

The conventional synthesis of 2-arylcyclohexanones often involves multi-step sequences that may necessitate the use of protecting groups to prevent unwanted side reactions. For instance, the α-arylation of cyclohexanone (B45756) can be complicated by self-condensation or poly-arylation. To mitigate these issues, methodologies that employ pre-formed enolates or enol ethers are common, but these represent a form of derivatization that adds steps and generates waste. Modern catalytic approaches, however, are increasingly enabling the direct C-H arylation of ketones, thereby obviating the need for such intermediate steps.

One of the most promising avenues for the protection-group-free synthesis of 2-(2,4-Dichlorophenyl)cyclohexan-1-one is the direct catalytic C-H arylation of cyclohexanone. This approach involves the direct coupling of cyclohexanone with a 2,4-dichloroaryl source, such as 1-bromo-2,4-dichlorobenzene (B72097) or 1,3-dichloro-2-iodobenzene, mediated by a transition metal catalyst, typically based on palladium. This method is highly atom-economical as it forms the desired carbon-carbon bond without the need to first activate the cyclohexanone by converting it into an enolate or silyl (B83357) enol ether.

The advantages of such a direct arylation approach are manifold. It reduces the number of synthetic steps, which in turn decreases the consumption of reagents and solvents, minimizes waste generation, and saves time and energy. Furthermore, by avoiding the use of strong bases often required for enolate formation, the reaction conditions can be milder and more functional groups can be tolerated.

The following table illustrates a hypothetical comparison between a traditional, derivatization-heavy synthesis and a modern, direct C-H arylation approach for the synthesis of this compound.

| Parameter | Traditional Synthesis (via Enolate) | Direct C-H Arylation |

| Starting Materials | Cyclohexanone, Strong Base (e.g., LDA), 1-bromo-2,4-dichlorobenzene | Cyclohexanone, 1-bromo-2,4-dichlorobenzene |

| Key Reagents | Palladium catalyst, Ligand | Palladium catalyst, Ligand, Base (e.g., K2CO3) |

| Number of Steps | 2 (Enolate formation, Arylation) | 1 (One-pot) |

| Atom Economy | Lower | Higher |

| Process Mass Intensity | Higher | Lower |

| Waste Generation | Stoichiometric salt waste from base | Catalytic system, less salt waste |

Similarly, in the subsequent transformations of this compound, the principles of minimizing derivative use are equally important. For instance, if a subsequent reaction requires the modification of another part of the molecule while leaving the ketone or the dichlorophenyl group untouched, a protection-deprotection sequence for the ketone might traditionally be employed. However, the development of chemoselective reagents and catalysts can often render such protection unnecessary.

For example, a selective reduction of a different functional group on a more complex derivative of this compound could be achieved using a catalyst that is specific for that group, leaving the ketone intact. This avoids the two extra steps of protecting the ketone (e.g., as a ketal) and then deprotecting it after the reduction.

The following table provides examples of transformations of a hypothetical derivative of this compound, comparing a protection-deprotection strategy with a protection-free approach.

| Transformation | Protection-Deprotection Strategy | Protection-Free Strategy |

| Selective Reduction | 1. Ketal protection of ketone2. Reduction of other functional group3. Ketal deprotection | Direct chemoselective reduction of other functional group |

| Number of Steps | 3 | 1 |

| Overall Yield | Typically lower due to multiple steps | Potentially higher |

| Reagents | Acetal forming reagents, Acid/Base for deprotection, Reducing agent | Chemoselective reducing agent |

| Green Chemistry Aspect | Additional steps, reagents, and waste | Step and atom economy, reduced waste |

Prospective Research Directions and Emerging Trends for 2 2,4 Dichlorophenyl Cyclohexan 1 One

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the 2-(2,4-Dichlorophenyl)cyclohexan-1-one scaffold is a critical area for future research, as it opens pathways to a diverse range of derivatives with potentially valuable properties. The development of novel catalytic systems is paramount to achieving selective and efficient transformations.

Current research on related cyclohexanone (B45756) derivatives has highlighted the utility of various catalytic approaches, including acceptorless dehydrogenative aromatisation using nonprecious-metal catalysts like Nickel (Ni) supported on cerium dioxide (CeO₂). chemrxiv.org This method allows for the conversion of cyclohexanone moieties into corresponding aromatic phenols, a transformation that could be applied to create novel dichlorophenyl-phenol derivatives from the title compound. chemrxiv.org Another avenue involves the reductive amination of the cyclohexanone carbonyl group to produce cyclohexylamine (B46788) derivatives, a reaction that has been shown to be efficient with bimetallic catalysts such as Rhodium-Nickel (Rh-Ni) on a silica (B1680970) (SiO₂) support. mdpi.com

Future efforts will likely focus on catalysts that can selectively act on either the cyclohexanone ring or the dichlorophenyl group. For instance, developing chemoselective catalysts that can facilitate cross-coupling reactions at the C-Cl bonds of the dichlorophenyl ring without affecting the ketone functionality would be a significant advancement. Similarly, enantioselective catalytic systems for reactions at the alpha-carbon of the ketone could provide access to chiral derivatives, which are of high interest in pharmaceutical and materials science.

Table 1: Prospective Catalytic Systems for Functionalization of this compound

| Catalytic System | Target Transformation | Potential Advantages | Research Focus |

|---|---|---|---|